molecular formula C6H5FN2O2 B8793599 5-(Fluoromethyl)pyrazine-2-carboxylic acid

5-(Fluoromethyl)pyrazine-2-carboxylic acid

Cat. No. B8793599
M. Wt: 156.11 g/mol
InChI Key: BKUJEHHWQQBLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Fluoromethyl)pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5FN2O2 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

5-(fluoromethyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H5FN2O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,1H2,(H,10,11)

InChI Key

BKUJEHHWQQBLTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)C(=O)O)CF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 5-(fluoromethyl)pyrazine-2-carboxylate (94 mg) was dissolved in dioxan (1 mL) and water (1 mL) was added, followed by lithium hydroxide monohydrate (60 mg). After stirring at RT for 18 h, Et2O (20 mL) was added and the mixture was then extracted with NaOH (1 N, aq., 2×20 mL). The aqueous portions were acidified with 6N HCl to pH 1, extracted with EtOAc (2×40 mL), the combined organic portions dried over MgSO4 and evaporated to afford the title compound as a white solid (71 mg). 1H NMR (400 MHz, CDCl3) δ ppm 5.70 (d, J=46.2 Hz, 2 H), 8.85 (s, 1 H), 9.40 (s, 1 H)
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 5-(fluoromethyl)pyrazine-2-carboxylate (94 mg) was dissolved in dioxan (1 mL) and water (1 mL) was added, followed by lithium hydroxide monohydrate (60 mg). After stirring at RT for 18 h, diethyl ether (20 mL) was added and the mixture was then extracted with NaOH (1 N, aq., 2×20 mL). The aqueous portions were acidified with 6N HCl to pH 1, extracted with EtOAc (2×40 mL), the combined organic portions dried over MgSO4 and evaporated to afford the title compound as a white solid (71 mg).
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

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